molecular formula C13H12N2O2S B8687394 3-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

3-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B8687394
M. Wt: 260.31 g/mol
InChI Key: PMMNAVXGIVYGHU-UHFFFAOYSA-N
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Description

3-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides. This compound has garnered significant interest due to its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with sulfonyl chlorides, followed by cyclization in the presence of a base . The reaction conditions often include solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its phenyl group, which contributes to its diverse pharmacological activities and makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

3-phenyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C13H12N2O2S/c16-18(17)12-9-5-4-8-11(12)14-13(15-18)10-6-2-1-3-7-10/h1-9,13-15H

InChI Key

PMMNAVXGIVYGHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2NC3=CC=CC=C3S(=O)(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Aminobenzenesulfonamide was transformed by Method G (using benzaldehyde). M.p. 125.5-128.5° C.
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